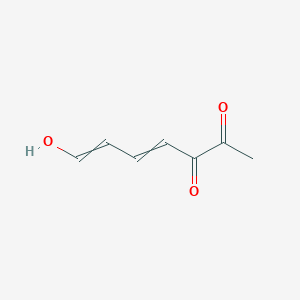
7-Hydroxyhepta-4,6-diene-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxyhepta-4,6-diene-2,3-dione is a conjugated diene compound characterized by the presence of two double bonds separated by a single bond, along with a hydroxyl group and two ketone groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxyhepta-4,6-diene-2,3-dione typically involves the use of conjugated diene precursors. One common method involves the deprotection of 9β,10α-pregnane-5,7-diene-3,20-dione diethyl diacetal under acidic conditions, followed by rearrangement under alkaline conditions . This method is noted for its simplicity and high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is designed to be environmentally friendly and efficient, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxyhepta-4,6-diene-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions
Major Products: The major products formed from these reactions include diketones, saturated derivatives, and substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Hydroxyhepta-4,6-diene-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Hydroxyhepta-4,6-diene-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .
Comparison with Similar Compounds
2,3-Heptadiene: A cumulated diene with two double bonds connected to a similar atom.
Cyclohex-2-enone: A conjugated enone with a double bond conjugated to a carbonyl group
Uniqueness: 7-Hydroxyhepta-4,6-diene-2,3-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its conjugated diene structure allows for unique reactivity patterns, making it valuable in various synthetic and research applications .
Properties
CAS No. |
93376-52-4 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
7-hydroxyhepta-4,6-diene-2,3-dione |
InChI |
InChI=1S/C7H8O3/c1-6(9)7(10)4-2-3-5-8/h2-5,8H,1H3 |
InChI Key |
GHQZZHXPCFPSOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)C=CC=CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















